(3E)-3-(4-bromobenzylidene)-1-(4-bromo-2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-2-methylbenzaldehyde with 4-bromobenzylideneacetone in the presence of a base, followed by cyclization to form the pyrrol-2-one ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl chitosan: A chitosan derivative with various biomedical applications.
Uniqueness
(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of bromine, methyl, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17Br2NO |
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Molecular Weight |
495.2 g/mol |
IUPAC Name |
(3E)-1-(4-bromo-2-methylphenyl)-3-[(4-bromophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H17Br2NO/c1-16-13-21(26)11-12-22(16)27-23(18-5-3-2-4-6-18)15-19(24(27)28)14-17-7-9-20(25)10-8-17/h2-15H,1H3/b19-14+ |
InChI Key |
SUYXNAIKPZNBRO-XMHGGMMESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=C/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=CC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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